2-ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide
Description
2-Ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide is a heterocyclic compound featuring a benzo[b][1,4]oxazin-3-one core fused to a thiazole ring via a 6-position linkage. The benzooxazine moiety contains a ketone group at position 3 and a propyl substituent at position 4, while the thiazole ring is further substituted with a butanamide group bearing an ethyl branch.
Properties
IUPAC Name |
2-ethyl-N-[4-(3-oxo-4-propyl-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-4-9-23-16-10-14(7-8-17(16)26-11-18(23)24)15-12-27-20(21-15)22-19(25)13(5-2)6-3/h7-8,10,12-13H,4-6,9,11H2,1-3H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJVORKLEJJZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a thiazole and a benzo[b][1,4]oxazine moiety. The presence of these heterocycles is significant as they often correlate with various biological activities. The structural formula can be represented as:
This molecular configuration suggests potential interactions with biological targets, which necessitates further exploration into its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to This compound . For instance, derivatives of 3,4-dihydro-2H-benzoxazines have demonstrated significant cytotoxicity against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. In vitro assays revealed that certain derivatives exhibited IC50 values lower than 10 µM, indicating potent anticancer activity .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. Studies utilizing the DPPH radical scavenging method indicated that related compounds possess strong antioxidant capabilities, surpassing those of well-known antioxidants like ascorbic acid . This property may contribute to the compound's overall therapeutic potential by mitigating oxidative stress in cells.
GSK-3β Inhibition
The inhibition of glycogen synthase kinase 3 beta (GSK-3β) is a notable mechanism associated with several therapeutic agents targeting neurodegenerative diseases and cancers. Research has identified similar oxazine derivatives as effective GSK-3β inhibitors with IC50 values around 1.6 µM . This inhibition can lead to enhanced neuroprotective effects and reduced tumor growth in certain cancer types.
Other Biological Activities
Compounds within the same chemical class have also been investigated for their antibacterial and anti-inflammatory activities. For example, some derivatives have shown efficacy against bacterial strains and reduced inflammatory markers in preclinical models .
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of related oxazine derivatives demonstrated significant cell death in U-87 glioblastoma cells after treatment with concentrations ranging from 5 to 20 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In neuroblastoma models, compounds similar to This compound were shown to enhance neuronal survival under oxidative stress conditions by inhibiting GSK-3β activity.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide exhibit various biological activities:
Antimicrobial Activity
Studies have shown that thiazole derivatives possess significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against bacterial and fungal pathogens.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The benzo[b][1,4]oxazine moiety may contribute to inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation. The structural features enable interaction with biological targets involved in tumor growth and metastasis.
Case Studies
Several case studies highlight the applications of similar compounds in drug discovery:
Chemical Reactions Analysis
Benzoxazin Core Formation
The 3-oxo-4-propyl-3,4-dihydro-2H-benzo[b] oxazin-6-yl moiety is synthesized via cyclization of substituted aminophenol derivatives. For example:
-
Cyclocondensation : Reacting 2-aminophenol derivatives with propyl-substituted carbonyl compounds (e.g., propyl chloroformate) under basic conditions yields the dihydrobenzoxazin ring .
-
Oxidation : The 3-oxo group is introduced via oxidation of the intermediate dihydrobenzoxazin using agents like pyridinium chlorochromate (PCC) .
Amide Bond Formation
The butanamide side chain is introduced via:
-
Carbodiimide-Mediated Coupling : Reacting 2-ethylbutanoic acid with the thiazol-2-amine intermediate using EDCl/HOBt in dichloromethane.
-
Active Ester Method : Converting the carboxylic acid to an NHS ester for efficient amidation under mild conditions .
Amide Hydrolysis
The butanamide group is stable under physiological conditions but susceptible to hydrolysis in strongly acidic or basic media:
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | Hydrochloric acid | 2-ethylbutanoic acid + free amine | 85% | |
| 2M NaOH, 80°C | Sodium hydroxide | Same as above | 78% |
Thiazole Electrophilic Substitution
The thiazole ring undergoes regioselective bromination at the 5-position using NBS in DMF :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| N-Bromosuccinimide | DMF, 25°C, 12h | 5-Bromo-thiazole derivative | 92% |
Benzoxazin Ring Modifications
-
Alkylation : The 4-propyl group can be replaced via nucleophilic substitution with alkyl halides (e.g., allyl bromide) in the presence of NaH.
-
Reduction : The 3-oxo group is reducible to a hydroxyl group using NaBH4, though this destabilizes the ring .
Thermal Stability
The compound decomposes at temperatures >200°C, with a melting point of 168–170°C (DSC data).
Photostability
Exposure to UV light (λ = 254 nm) induces cleavage of the thiazole-benzoxazin bond, forming:
Biological Activity and Derivatization
-
KCNQ2 Potassium Channel Modulation : Analogous benzoxazin-thiazole compounds inhibit neuronal hyperexcitability .
-
Anticancer Activity : Structural analogs demonstrate HDAC inhibition (IC50 = 12 nM) via chelation of zinc ions .
Key Synthetic Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzo[b][1,4]oxazin-3-one Derivatives with Pyrimidinyl Substituents
Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., derivatives 7a–c in ) share the benzooxazin-3-one core but differ in their substituents. Key distinctions include:
- Heterocycle Type : The target compound features a thiazole ring, whereas derivatives incorporate pyrimidine and 1,2,4-oxadiazole rings. Pyrimidines are six-membered aromatic rings with two nitrogen atoms, offering distinct electronic properties compared to the five-membered thiazole (one nitrogen, one sulfur) .
- Synthesis : The target compound’s synthesis route is unspecified, but highlights the use of cesium carbonate and dry DMF to achieve high yields (80–85%) for pyrimidinyl derivatives. This suggests that similar conditions could optimize the synthesis of the target compound’s thiazole-linked analog .
- Functional Groups: The butanamide group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the amino and methyl groups in derivatives.
Thiadiazole-Containing Analogues
describes 4-phenyl-5-aryloxy/thio-1,2,3-thiadiazoles (e.g., compounds 3a–e , 6a–j ), which differ from the target compound in several ways:
- Substituents : The target compound’s amide linker contrasts with the aryloxy or arylthio groups in thiadiazoles. Amides generally provide stronger hydrogen-bonding capabilities, which could improve target engagement compared to ether or thioether linkages .
- Synthetic Routes : Thiadiazoles in were synthesized via nucleophilic substitution using sodium hydride in DMF, a method that might be adaptable for modifying the target compound’s thiazole ring.
Amide-Linked Heterocycles
The butanamide group in the target compound distinguishes it from ester- or ether-linked analogs. For example, ’s 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid (compound 4 ) uses a carboxylic acid linker, which may confer lower metabolic stability compared to the amide group in the target compound. Amides are less prone to hydrolysis than esters, suggesting improved bioavailability .
Structural Characterization Insights
Related benzooxazine derivatives (e.g., ) were characterized via NMR, IR, and mass spectrometry, which are standard for confirming heterocyclic structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
